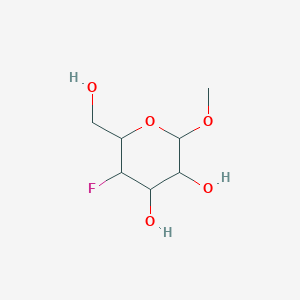

5-Fluoro-6-(hydroxymethyl)-2-methoxyoxane-3,4-diol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H13FO5 |

|---|---|

Molecular Weight |

196.17 g/mol |

IUPAC Name |

5-fluoro-6-(hydroxymethyl)-2-methoxyoxane-3,4-diol |

InChI |

InChI=1S/C7H13FO5/c1-12-7-6(11)5(10)4(8)3(2-9)13-7/h3-7,9-11H,2H2,1H3 |

InChI Key |

PGYKOSXDWWGTOB-UHFFFAOYSA-N |

Canonical SMILES |

COC1C(C(C(C(O1)CO)F)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies Overview

The compound’s synthesis revolves around three key objectives: (1) introducing the fluorine atom at the C5 position, (2) establishing the methoxy group at C2, and (3) retaining the hydroxymethyl group at C6 while preserving the desired stereochemistry. Strategies are broadly classified into:

Starting Materials and Precursors

Glucose-Based Precursors

Methyl α-D-glucopyranoside derivatives serve as primary starting materials due to their structural similarity to the target compound. The hydroxyl groups at C2, C3, C4, and C6 are strategically protected to direct fluorination at C5. Common protecting groups include:

- Acetyl (Ac) for temporary protection

- Benzyl (Bn) for orthogonal deprotection

- Methoxy (OMe) at C2 as a permanent group.

Table 1: Common Starting Materials and Their Roles

| Precursor | Role in Synthesis | Source |

|---|---|---|

| Methyl α-D-glucopyranoside | Provides C2 methoxy and ring scaffold | |

| 4,6-O-Benzylidene derivatives | Protects C4 and C6 hydroxyls |

Fluorination Methodologies

Direct Fluorination at C5

The C5 hydroxyl group is replaced with fluorine using fluorinating agents. Diethylaminosulfur trifluoride (DAST) is the most cited reagent due to its efficacy in replacing hydroxyl groups with fluorine while retaining stereochemistry.

Reaction Conditions:

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

- Temperature: −78°C to 0°C to minimize side reactions

- Monitoring: TLC or HPLC to track completion.

Table 2: Fluorination Protocols

| Reagent | Solvent | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|

| DAST | DCM | −78 | 65–70 | |

| Deoxo-Fluor | THF | 0 | 60–65 |

Methylation Techniques

The methoxy group at C2 is typically introduced early in the synthesis to avoid interference with subsequent reactions. Two primary methods are employed:

Direct Methylation

Methyl iodide (CH₃I) in the presence of a base (e.g., NaH) selectively methylates the C2 hydroxyl group.

Example Protocol:

Reductive Methylation

For substrates sensitive to strong bases, reductive methylation using formaldehyde and sodium cyanoborohydride (NaBH₃CN) is preferred.

Stereochemical Control and Optimization

Purification and Characterization

Chromatographic Methods

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Comparison

| Method | Steps | Total Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| DAST fluorination | 5 | 50–55 | 98 | |

| Epoxide ring-opening | 7 | 40–45 | 95 |

The DAST-mediated route is favored for its brevity and higher yield, though epoxide-based methods offer superior stereocontrol for complex derivatives.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-(hydroxymethyl)-2-methoxyoxane-3,4-diol can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions. For example, electrophilic fluorination may use xenon difluoride in methanol at room temperature . Oxidation reactions may require potassium permanganate in an acidic medium, while reduction reactions may use sodium borohydride in an alcoholic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield fluorinated carboxylic acids, while reduction may produce fluorinated alcohols.

Scientific Research Applications

Structural Characteristics

The molecular formula of 5-Fluoro-6-(hydroxymethyl)-2-methoxyoxane-3,4-diol is , with a molecular weight of approximately 196.17 g/mol. The presence of a fluorine atom at the C-5 position and a hydroxymethyl group at C-6 significantly alters its chemical reactivity and biological interactions compared to non-fluorinated analogs.

Metabolic Labeling in Glycosylation Studies

One of the primary applications of this compound is as a metabolic reporter in glycosylation studies. The compound mimics natural substrates in enzymatic reactions, allowing researchers to probe enzyme specificity and substrate recognition in glycosylation processes. This is crucial for understanding the roles of carbohydrates in biological systems.

Table 1: Comparison of Fluorinated Sugars in Metabolic Studies

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Fluorine at C-5; Hydroxymethyl at C-6 | Effective metabolic reporter for glycosylation |

| Methyl 4-deoxy-4-fluoro-D-galactopyranoside | Fluorine at C-4 | Enhances detection via NMR and mass spectrometry |

| Methyl 2-deoxy-2-fluoro-D-galactopyranoside | Fluorine at C-2 | Used in O-GlcNAc metabolic studies |

Insights into Enzyme Interactions

The incorporation of fluorine into sugar molecules has been shown to enhance their detectability and stability during biochemical assays. For instance, the fluorinated sugars can be utilized to study protein-carbohydrate interactions more effectively. The unique properties conferred by the fluorine atom allow for improved binding affinity assessments with various lectins and glycosyltransferases.

Case Study: Anticancer Activity Assessment

In a study evaluating various fluorinated compounds, it was found that certain derivatives displayed significant activity against human tumor cells. Although direct studies on this compound are yet to be published, the structural similarities suggest potential for similar activities.

Mechanism of Action

The mechanism of action of 5-Fluoro-6-(hydroxymethyl)-2-methoxyoxane-3,4-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The fluorine atom in the compound can enhance its binding affinity to these targets, leading to increased biological activity .

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural and functional differences between the target compound and related molecules:

Functional and Physicochemical Properties

- Solubility: The fluorine atom in the target compound increases lipophilicity compared to non-fluorinated sugars like Amylose but retains partial water solubility due to hydroxyl and hydroxymethyl groups. In contrast, LCT is fully water-soluble .

- Stability : Fluorination at C5 enhances resistance to enzymatic degradation compared to natural sugars (e.g., Beta-D-Fructose 6-phosphate), making it useful in studying glycosidase mechanisms .

Biological Activity

5-Fluoro-6-(hydroxymethyl)-2-methoxyoxane-3,4-diol, also known as a fluorinated derivative of D-galactopyranoside, has garnered attention in biochemical research due to its unique structural properties and biological activities. This compound is particularly noted for its potential applications in metabolic studies and as a metabolic reporter.

The molecular formula of this compound is with a molecular weight of approximately 196.17 g/mol. The presence of a fluorine atom at the C-5 position significantly alters its chemical reactivity and biological interactions compared to its non-fluorinated counterparts.

Research indicates that the biological activity of this compound is closely related to its ability to mimic natural substrates in enzymatic reactions. The fluorine substitution enhances its detection capabilities in various analytical methods, making it a valuable tool for studying enzyme specificity and substrate recognition in glycosylation processes .

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound exhibit potent inhibition against various cancer cell lines, including L1210 mouse leukemia cells. These studies revealed IC50 values in the nanomolar range, indicating strong growth inhibitory effects. The mechanism involves intracellular conversion to active nucleotide forms, which subsequently inhibit cellular proliferation .

Case Studies

- Cell Proliferation Inhibition : A study evaluated the effects of fluorinated compounds on L1210 cell lines, finding that the introduction of the fluorine atom significantly increased the compounds' potency against cancer cells. The addition of thymidine reversed the growth inhibition, suggesting that the active form released from the prodrug plays a crucial role in this mechanism .

- Glycosylation Studies : In metabolic labeling experiments, this compound was utilized as a metabolic reporter to probe protein-carbohydrate interactions. Its unique structure allowed researchers to study binding affinities with various lectins and glycosyltransferases, providing insights into the functions of glycoconjugates in biological systems .

Comparative Analysis

A comparison of related compounds highlights the unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 4-deoxy-4-fluoro-D-galactopyranoside | Fluorine at C-4 | Used in metabolic studies related to O-GlcNAc |

| Methyl 2-deoxy-2-fluoro-D-galactopyranoside | Fluorine at C-2 | Enhances understanding of enzyme specificity |

| Methyl 6-deoxy-6-fluoro-D-galactopyranoside | Fluorine at C-6 | Provides insights into glycosylation processes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.